腺苷-3'-5'-二磷酸

描述

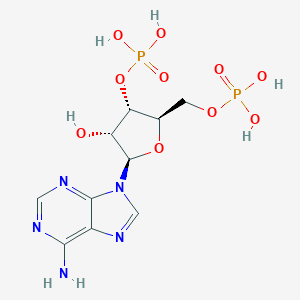

Adenosine-3’-5’-diphosphate, also known as 3’-phosphoadenosine 5’-phosphate (PAP), is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose . It is an important organic compound in metabolism and is essential to the flow of energy in living cells .

Synthesis Analysis

Adenosine-3’-5’-diphosphate is produced as a product of sulfotransferase enzymes from the donation of a sulfate group from the coenzyme 3’-phosphoadenosine-5’-phosphosulfate . This product is then hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .Molecular Structure Analysis

The molecular formula of Adenosine-3’-5’-diphosphate is C10H15N5O10P2 . It has an average mass of 427.201 Da and a mono-isotopic mass of 427.029419 Da .Chemical Reactions Analysis

Adenosine-3’-5’-diphosphate is the product of ATP dephosphorylation by ATPases . It induces human platelet aggregation and inhibits stimulated adenylate cyclase by an action at P2T-purinoceptors .Physical And Chemical Properties Analysis

Adenosine-3’-5’-diphosphate is a powder that is soluble in water to a concentration of 25 mg/mL, clear, colorless to very faintly yellow . It should be stored at a temperature of -20°C .科学研究应用

酶法测定:腺苷-5-二磷酸(ADP),与腺苷-3'-5'-二磷酸密切相关,用于生物化学和临床化学中的酶法测定,使用酶如肌酸激酶、丙酮酸激酶和乳酸脱氢酶。与色谱法相比,这种方法因其简单和快速而受到青睐(Jaworek, Gruber, & Bergmeyer, 1974)。

放线菌中的合成:放线菌菌株中发现了腺苷5'-三磷酸-3'-二磷酸合成活性。这种化合物通过将ATP中的焦磷酸基转移至嘌呤核苷酸的3'位置而合成(Oki et al., 1976)。

辅酶和调节化合物:腺苷核苷酸在大部分生化反应中占有很大比例,特别是在激酶和脱氢酶反应中。这些化合物还在激活或抑制各种调节酶的活性中起重要作用(Colman, Pal, & Wyatt, 1977)。

5'-核苷酸酶的抑制:腺苷二磷酸是从大鼠心脏部分纯化的5'-核苷酸酶的竞争性抑制剂,揭示了该酶在体内调节的见解(Sullivan & Alpers, 1971)。

危重病中的代谢功能障碍:在DNA损伤响应中激活的多聚(腺苷-5'-二磷酸)核糖聚合酶可以耗尽细胞内烟酰胺腺嘌呤二核苷酸储备,影响糖酵解、线粒体电子传递和ATP形成。这个过程可能导致急性细胞功能障碍和细胞坏死(Liaudet, 2002)。

结构研究:ADP的类似物,如腺苷低二磷酸(AhDP),已被广泛研究其在固态中的酶活性和结构特性(Otręba et al., 2018)。

核苷酸分析:细胞提取物中的腺苷三磷酸(ATP)和其他核苷酸,包括腺苷二磷酸,使用色谱和质谱检测进行分析,突显它们在各种代谢途径中的重要性(Pabst et al., 2010)。

抑制性质:腺苷3',5'-二磷酸的类似物被用于研究牛肾上腺雌激素磺酰化酶对雌激素的抑制作用,揭示了磷酸酯对抑制作用的重要性(Horwitz et al., 1978)。

作用机制

安全和危害

未来方向

Adenosine-3’-5’-diphosphate and its receptors have significant roles in metabolic disease and bone health, implicating the receptors as potential therapeutic targets . Future research may focus on the dichotomous effects of adenosine and its receptors on adipogenesis versus osteogenesis within the bone marrow to maintain bone health, as well as its relationship to obesity .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTCPDAXWFLDIH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75431-54-8 (di-hydrochloride salt) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50909413 | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

614.5 mg/mL | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Adenosine-3'-5'-diphosphate | |

CAS RN |

1053-73-2 | |

| Record name | Adenosine 3′,5′-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADENOSINE 3',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65F80D52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

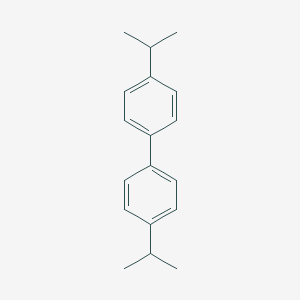

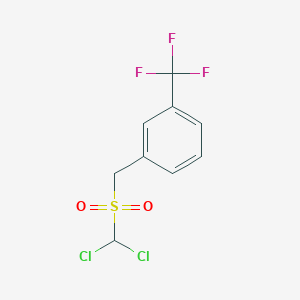

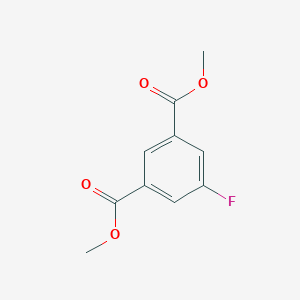

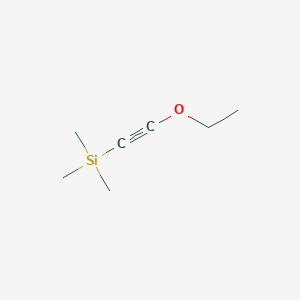

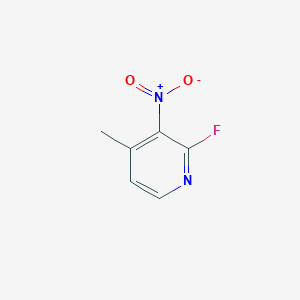

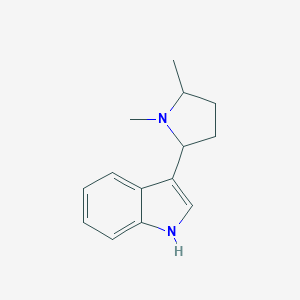

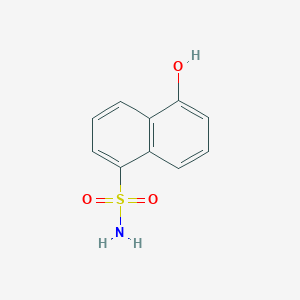

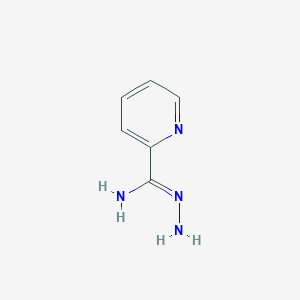

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。